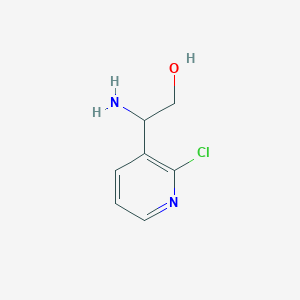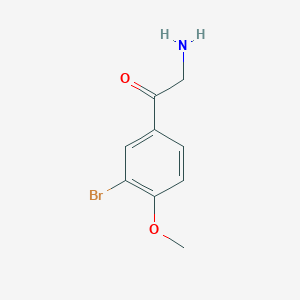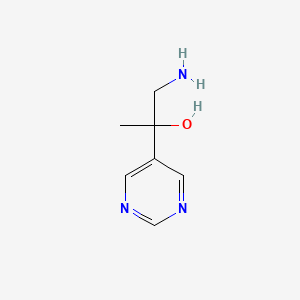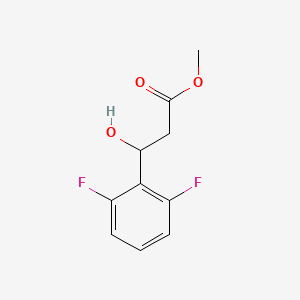
2-(4-Tert-butylphenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butyl)phenyl)ethanethioamide is an organic compound characterized by the presence of a thioamide group attached to an ethan-1-yl chain, which is further substituted with a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)ethanethioamide typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the thiourea, forming the thioamide linkage. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(4-(Tert-butyl)phenyl)ethanethioamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve crystallization or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Tert-butyl)phenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-(4-(Tert-butyl)phenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Tert-butyl)phenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the aromatic ring and tert-butyl group contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Tert-butyl)phenyl)ethanol: Similar structure but with a hydroxyl group instead of a thioamide.
4-tert-Butylbenzyl chloride: Precursor in the synthesis of 2-(4-(Tert-butyl)phenyl)ethanethioamide.
Thiourea: Reactant used in the synthesis of the compound.
Uniqueness
2-(4-(Tert-butyl)phenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C12H17NS |
|---|---|
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)ethanethioamide |
InChI |
InChI=1S/C12H17NS/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) |
Clave InChI |
NGAIUUAINOGRBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




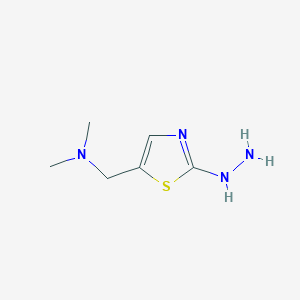
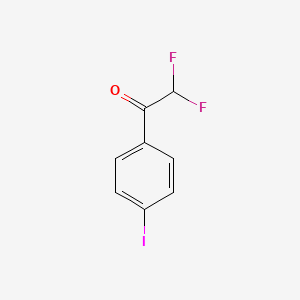
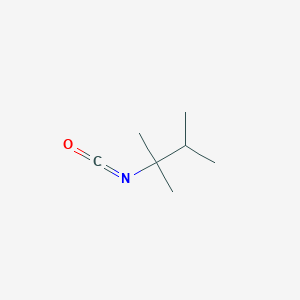

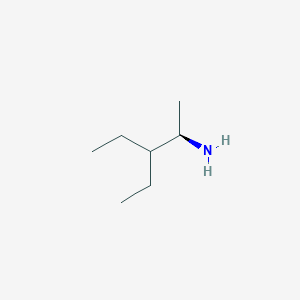
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one](/img/structure/B13612184.png)

